Aniline, m-phenethyl-
CAS No.: 5369-22-2
Cat. No.: VC14215046
Molecular Formula: C14H15N
Molecular Weight: 197.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5369-22-2 |
---|---|
Molecular Formula | C14H15N |
Molecular Weight | 197.27 g/mol |
IUPAC Name | 3-(2-phenylethyl)aniline |
Standard InChI | InChI=1S/C14H15N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,15H2 |
Standard InChI Key | VJPPMUFNJJMKGK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CCC2=CC(=CC=C2)N |
Introduction
Structural Characteristics and Molecular Identity
Chemical Architecture
Aniline, m-phenethyl- features a benzene ring substituted with an amino group (-NH) at the para position relative to a phenethyl (-CHCHCH) side chain. The meta substitution pattern positions the phenethyl group at the third carbon of the aniline ring, creating a sterically hindered yet electronically rich system. The IUPAC Standard InChIKey (VJPPMUFNJJMKGK-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .
Comparative Structural Analysis
The phenethyl group introduces significant steric bulk compared to simpler aniline derivatives, altering solubility and reactivity. For instance, while aniline itself (CHNH) is water-insoluble, the hydrophobic phenethyl chain in m-phenethyl-aniline further reduces aqueous solubility, enhancing compatibility with organic solvents like ethanol or ether .
Physicochemical Properties
Thermodynamic Parameters
Key thermodynamic data extracted from mass spectrometry studies include:
Property | Value | Method | Reference |
---|---|---|---|
Appearance Energy (CH) | ~13 eV | Electron Ionization | |
Appearance Energy (CHN) | 11.0 ± 0.2 eV | Electron Ionization |
These values reflect the energy required to generate fragment ions during electron ionization, indicative of bond strengths within the molecule .
Solubility and Stability
The compound’s solubility profile aligns with its hydrophobic phenethyl group, rendering it insoluble in water but miscible with non-polar solvents. Stability studies suggest sensitivity to oxidative conditions, common among aromatic amines, necessitating storage under inert atmospheres .
Reactivity and Functional Transformations
Electrophilic Aromatic Substitution
The electron-donating phenethyl group activates the aromatic ring toward electrophilic substitution. Nitration or sulfonation would likely occur at the ortho and para positions relative to the amino group, though steric hindrance from the phenethyl chain may favor para substitution.
Acylation and Diazotization
Reaction with acetyl chloride yields the corresponding acetamide derivative, a reaction typical of aromatic amines . Diazotization, followed by coupling with phenols or amines, could produce azo dyes, though the bulky substituent might limit reaction efficiency compared to aniline itself.
Analytical Characterization
Mass Spectrometric Fragmentation
The electron ionization mass spectrum reveals dominant fragments at m/z 91 (CH) and m/z 106 (CHN), corresponding to cleavage of the phenethyl group and subsequent rearrangement .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s amine functionality positions it as a potential precursor in synthesizing bioactive molecules, particularly CNS agents targeting amine receptors .
Polymer Chemistry
Incorporation into polyurethane or epoxy resins could enhance material flexibility due to the phenethyl group’s rotational freedom, though this remains speculative without direct experimental evidence.
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